1-(Dimethylamino)cyclopentane-1-carboxylic acid

Lipophilicity Membrane permeability Lead optimization

1-(Dimethylamino)cyclopentane-1-carboxylic acid (CAS 933690-12-1) is a quaternary α,α-disubstituted β-amino acid building block containing a dimethylamino substituent on the cyclopentane ring. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, this compound serves as a sterically constrained, non-coded amino acid analog used in the synthesis of peptidomimetics and novel chemical entities for drug discovery.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 933690-12-1
Cat. No. B3168886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)cyclopentane-1-carboxylic acid
CAS933690-12-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11)
InChIKeyNRMYFMNUISAWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dimethylamino)cyclopentane-1-carboxylic Acid (CAS 933690-12-1): Key Procurement-Relevant Properties and Structural Class


1-(Dimethylamino)cyclopentane-1-carboxylic acid (CAS 933690-12-1) is a quaternary α,α-disubstituted β-amino acid building block containing a dimethylamino substituent on the cyclopentane ring . With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, this compound serves as a sterically constrained, non-coded amino acid analog used in the synthesis of peptidomimetics and novel chemical entities for drug discovery .

Why 1-(Dimethylamino)cyclopentane-1-carboxylic Acid Cannot Be Replaced by Cycloleucine or Common Primary Amino Acid Analogs


Simple substitution of 1-(dimethylamino)cyclopentane-1-carboxylic acid with the commonly available analog cycloleucine (1-aminocyclopentane-1-carboxylic acid) is not straightforward because the N,N-dimethylamino group profoundly alters the physicochemical profile. Experimentally determined hydrophobicity (logP) differs by more than 3.6 log units between the two compounds—1.35 for the target compound versus -2.28 for cycloleucine [1][2]—translating into dramatically different membrane permeability, metabolic stability, and off-target binding characteristics. Procurement of the incorrect analog would therefore introduce uncontrolled variables in structure-activity relationship (SAR) studies and process chemistry development.

Head-to-Head Quantitative Differentiation of 1-(Dimethylamino)cyclopentane-1-carboxylic Acid Against Cycloleucine


Over 3.6-Log-Unit Increase in Hydrophobicity (logP) Relative to Cycloleucine

The target compound exhibits an experimental hydrophobicity (logP) of 1.35, whereas the closest structural analog cycloleucine (1-aminocyclopentane-1-carboxylic acid) has a logP of -2.28, a difference of 3.63 log units [1][2]. This represents a >4,300-fold increase in octanol-water partition coefficient, signifying markedly enhanced lipophilicity. The data originate from the same authoritative database, ensuring direct comparability.

Lipophilicity Membrane permeability Lead optimization

Predicted Density and Boiling Point Differentiate Physical Handling from Cycloleucine

Computational predictions indicate that the target compound has a density of 1.09 ± 0.1 g/cm³ and a boiling point of 259.9 ± 23.0 °C, compared to cycloleucine's predicted density of 1.2 ± 0.1 g/cm³ and boiling point of 256.1 ± 23.0 °C at 760 mmHg . The ~10% lower density and slightly elevated boiling point are consistent with the presence of the dimethylamino substituent, which introduces additional steric bulk and modifies intermolecular interactions.

Formulation Process chemistry Physical property prediction

Molecular Weight Increase of 28.05 g/mol Alters Molar Dosing and Synthesis Scale-Up Calculations

The target compound has a molecular weight of 157.21 g/mol, compared to 129.16 g/mol for cycloleucine, a 21.7% increase attributable to the two N-methyl substituents [1]. While both compounds function as constrained amino acid surrogates in peptide synthesis, the higher molecular weight directly impacts molar equivalent calculations, stoichiometry in solid-phase synthesis, and final product purity assessments. In pharmacological testing, a compound with a higher molecular weight requires proportionally more mass to achieve the same molar concentration, a factor that must be accounted for when comparing in vitro IC₅₀ or in vivo mg/kg dose levels across analog series.

Molar potency Scale-up Precision dosing

Optimal Procurement and Application Scenarios for 1-(Dimethylamino)cyclopentane-1-carboxylic Acid


Lead Optimization of CNS-Penetrant Peptidomimetics Requiring Enhanced Lipophilicity

For medicinal chemistry programs targeting high passive membrane permeability, the +3.63 logP advantage over cycloleucine [1] positions 1-(dimethylamino)cyclopentane-1-carboxylic acid as the preferred scaffold when cyclopentane-constrained amino acid replacement is desired without sacrificing lipophilicity. This is directly supported by the quantitative logP data in Section 3, Evidence Item 1.

Pre-Formulation and Polymorph Screening Studies where Density and Thermal Properties are Critical

The ~10% lower predicted density and distinct boiling point compared to cycloleucine [1] make the target compound a preferred choice in solid-state formulation screening programs where packing density, compaction behavior, and thermal stability directly influence manufacturability. Procurement of the correct analog eliminates the need for re-optimization when transitioning from early discovery to pre-clinical formulation.

Precision Scale-Up and Molar Dosing Calculations for Pharmacological Assays

In synthetic route development and in vitro pharmacological testing where exact molar stoichiometry is critical, the 21.7% higher molecular weight of the target compound relative to cycloleucine [1] must be factored into all calculations. Specifying this compound from the outset in scaled-up peptide synthesis avoids systematic errors that would arise from later analog substitution.

Quote Request

Request a Quote for 1-(Dimethylamino)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.